ALUMINUM CHLOROHYDREX PEG
Description
General Chemical Context of Polyaluminum Compounds and Their Oligomeric Forms
Polyaluminum compounds are a diverse group of inorganic polymeric aluminum salts. Their general chemical formula can be represented as [Aln(OH)mCl(3n−m)]x, where 'n' denotes the number of aluminum atoms, 'm' signifies the number of hydroxyl (OH) groups (with m being less than 3n), and 'x' indicates the degree of polymerization nanyangchemical.com. The presence of these hydroxyl groups is a distinguishing feature that imparts unique characteristics and reactivity to polyaluminum compounds, setting them apart from simpler aluminum salts such as aluminum chloride (AlCl3) nanyangchemical.com.
These compounds form a variety of aluminum hydroxy chloride species, exhibiting differing positive charges and molecular sizes. The specific composition and distribution of these aluminum species are significantly influenced by the molar ratio between aluminum (Al) and hydroxyl groups (OH), often expressed as the basicity ratio (m/3n) nanyangchemical.com. This ratio is a critical parameter that dictates the physicochemical properties and performance of the polyaluminum compound nanyangchemical.com.
Aluminum Chlorohydrate (ACH) is a prominent example within the family of polyaluminum compounds, commonly represented by the general formula AlnCl(3n-m)(OH)m atamankimya.com, wikipedia.org. Structurally, ACH is described as an inorganic polymer, whose precise characterization is challenging due to its complex polymeric nature wikipedia.org. Research employing techniques such as gel permeation chromatography, X-ray crystallography, and 27Al-NMR suggests that ACH is fundamentally based on Al13 Keggin ion structures, which subsequently undergo intricate transformations to form larger poly-aluminum complexes wikipedia.org. ACH is also understood as a highly polymerized solution of polyaluminum chloride aluminumchlorohydrate.com. It exhibits strong bridging and adsorption capabilities and readily dissolves in water fengbaichemicals.com. The hydrolysis process of ACH involves a series of physical and chemical phenomena, including electrochemistry, condensation, adsorption, and precipitation aluminumchlorohydrate.com, fengbaichemicals.com. Notably, ACH typically possesses a higher degree of alkalinity (basicity) compared to standard polyaluminum chloride aluminumchlorohydrate.com.
Overview of Poly(ethylene glycol) (PEG) as a Synthetic Polyether Scaffold
Polyethylene (B3416737) glycol (PEG), also known as polyethylene oxide (PEO) or poly(oxyethylene) (POE), is a synthetic, hydrophilic, and biocompatible polyether . Its linear chemical formula is H(OCH2CH2)nOH, while its empirical formula is (C2H4O)n H2O ereztech.com. PEGs are notable for their water solubility , drugbank.com and are also soluble in a wide range of organic solvents, including ethanol, acetonitrile, toluene, acetone, dichloromethane, hexane (B92381), and chloroform (B151607) .
The physical consistency of PEG derivatives varies with their degree of polymerization; they become increasingly solid as the molecular weight increases cosmileeurope.eu. Typically, materials with molecular weights less than 20,000 g/mol are referred to as PEGs, while those exceeding 20,000 g/mol are classified as PEOs . In aqueous solutions, PEG molecules possess a substantial hydrodynamic radius due to their inherent hydrophilic nature mdpi.com. Studies indicate that, for chain molecular weights above 600, an average of two to three water molecules are associated with each repeating PEG unit mdpi.com.
As a synthetic polyether scaffold, PEG finds extensive utility in biomedical applications. This widespread use is attributed to its biodegradability, biocompatibility, low toxicity, and strong hydrophilicity rsc.org, nih.gov, . When integrated into other scaffold materials, PEG can enhance their degradation rate and promote cell adhesion by improving surface hydrophilicity rsc.org. Furthermore, PEG demonstrates efficacy as a dispersant, preventing the aggregation of nanoparticles within composite materials rsc.org, mdpi.com. The structural attributes of PEG can be precisely modulated by varying its molecular weight, modifying its end groups for specific binding interactions, or altering its geometry through branching techniques mdpi.com. Its semi-crystalline and hydrophilic character, coupled with relatively low glass-transition and melting temperatures, allows for its effective integration with other polymers. This blending can lead to improved flexibility, polarity, enhanced hydrophilicity, and a more controllable degradation profile of the resultant materials researchgate.net.
The variability in PEG's molecular weight impacts its physical properties:
| Average Molar Mass ( g/mol ) | Consistency |
| Up to 600 | Liquid |
| Up to 1,000 | Wax-like |
| From 4,000 | Solid wax-like |
Conceptual Framework of Inorganic-Organic Hybrid Complexation Involving Aluminum Chlorohydrate and Polyethylene Glycol
The formation of "ALUMINUM CHLOROHYDREX PEG" exemplifies the conceptual framework of inorganic-organic hybrid complexation. This compound is chemically defined as the reaction product of aluminum chloride hydroxide (B78521) (Al2Cl(OH)5) with poly(oxy-1,2-ethanediyl), α-hydro-ω-hydroxy-, which is polyethylene glycol thegoodscentscompany.com. Essentially, Aluminum Chlorohydrex Polyethylene Glycol is formed when some of the water molecules typically coordinated to aluminum chlorohydrate are displaced and replaced by polyethylene glycol drugfuture.com. This process leads to the creation of coordination complexes where the organic PEG component interacts directly with the inorganic aluminum center cosmeticsinfo.org.
These hybrid materials are often synthesized through sol-gel processes, where inorganic precursors, such as aluminum salts, react in the presence of organic polymers like PEG, leading to the formation of a composite material researchgate.net, nih.gov. In such hybrid systems, PEG can play a crucial role in influencing the morphology and structure of the inorganic domains. This influence is thought to occur through various intermolecular forces, including hydrogen bonding and van der Waals interactions. These interactions can enable PEG to act as a growth-inhibiting agent during the synthesis of the inorganic component, guiding the formation of specific structures mdpi.com.
Coordination Chemistry of Aluminum with Glycol Ligands
This compound complexes are characterized as coordination complexes where polyethylene glycol or propylene (B89431) glycol ligands have displaced some of the water molecules usually coordinated to the aluminum metal cosmeticsinfo.org. Polyethylene glycol (PEG) is a polyether compound, and its interaction with aluminum ions involves the coordination of aluminum with the oxygen atoms present in the glycol chains ontosight.aimdpi.com. While PEG itself is known to form complexes with metal cations, similar to crown ethers, the nature and position of this complexation can be flexible, allowing for coordination with different sizes of metal cations wordpress.com.
Research into the coordination of aluminum with glycol ligands, such as ethylene (B1197577) glycol, reveals the formation of various aluminum species, including those with tetra-, penta-, and hexacoordination geometries acs.org. For instance, studies involving the reaction of Al(tBu)3 with ethylene glycol have shown the formation of dimeric structures where glycolate (B3277807) ligands bridge aluminum units acs.org. In some cases, glycol can act as a bidentate chelate, replacing water molecules bound to aluminum centers in complex structures like the ε-Keggin Al13 chloride rsc.org. This chelating effect can lead to the formation of more stable complexes researchgate.net.
The interaction between alumina (B75360) and PEG is primarily governed by hydrogen-bonding forces, rather than strong chemical interactions, indicating a significant role for the hydroxyl and ether functional groups of PEG in associating with aluminum species mdpi.comnih.govresearchgate.net.
Role of Solvent Systems and pH in Complex Formation
The formation and stability of aluminum-glycol complexes, including this compound, are significantly influenced by the solvent system and pH conditions. Aluminum chlorohydrate, a key precursor, is a group of water-soluble aluminum salts that exist as a complex, dynamic mixture of positively charged polynuclear aluminum species in solution wikipedia.orgnhmrc.gov.au. The pH of aluminum chlorohydrate solutions typically ranges from 3.0 to 5.0 drugfuture.com.
In general, the complexation of aluminum with organic ligands can be highly dependent on pH. For instance, studies on polyphenol-aluminum complex formation indicate that conditional stability constants are significantly higher at pH 6 compared to pH 4, with some complexes not forming at lower pH values acs.org. Similarly, the interaction between aluminum ions and glycolic acid, which contains both carboxyl and hydroxyl groups, has been shown to form different complexes (monodentate and bidentate) under acidic conditions, with their formation constants being determined by pH researchgate.netresearchgate.net.
The use of specific solvent systems can also impact complex formation. For example, the reaction of Al(tBu)3 with ethylene glycol yields different aluminum-glycolate intermediates depending on whether the reaction is carried out in hexane or diethyl ether, suggesting that solvent polarity and coordination ability play a role in directing the complexation pathway acs.org. The replacement of bound water molecules with bridging glycols may allow for the dissolution of aluminum clusters into a wider range of organic solvents, although the stability in such solvents can vary rsc.org.
Impact of Heating and Dilution Processes on Aluminum Depolymerization and Complexation
Heating and dilution processes are crucial in modifying the polymeric structure of aluminum species in solution, particularly for enhancing their activity in applications like antiperspirants. Aluminum chlorohydrates have a complex macromolecular structure composed of various cluster polyethers with different molecular weights google.com. The astringent effect, often linked to the efficacy of these compounds, is more pronounced with a higher proportion of smaller molecular weight clusters google.com.
The dilution-heating process is a common technique to activate aluminum species by depolymerizing larger aluminum polymers into smaller ones, often referred to as "Peak 4" species google.comgoogleapis.com. This typically involves diluting an aqueous solution of the aluminum salt to a concentration of approximately 2-20% (w/w) and then heating it to about 90°C for a certain period google.comgoogleapis.com. This depolymerization is a key step in creating more reactive aluminum species that can then complex with other ligands, such as PEG. For aluminum chlorohydrate, this heat treatment can be performed at temperatures between 70°C and 140°C google.comgoogle.com.
The stability of these "activated" aluminum chlorohydrates is metastable, and their macrostructure can change based on temperature, solution concentration, and storage time google.com. While heating and dilution effectively depolymerize aluminum, it's noted that this process can have counterproductive effects on other metal species, such as zirconium, by causing their polymerization google.comgoogleapis.com.
Properties
CAS No. |
173762-81-7 |
|---|---|
Molecular Formula |
C7H11NO3 |
Synonyms |
ALUMINUM CHLOROHYDREX PEG |
Origin of Product |
United States |
Synthetic Routes and Preparative Methodologies for Aluminum Chlorohydrex Peg
Complexation and Formation Mechanisms of Aluminum Chlorohydrex PEG
Coordination Chemistry of Aluminum with Glycol Ligands
Aluminum Chlorohydrex compounds are coordination complexes, where glycol ligands such as polyethylene (B3416737) glycol (PEG) or propylene (B89431) glycol displace certain water molecules typically coordinated to the metal center in aluminum chlorohydrate cosmeticsinfo.org. PEG is a polyether compound, and its interaction with aluminum ions primarily involves the coordination of the aluminum with the oxygen atoms within the glycol chains ontosight.aimdpi.com. PEG's ability to form complexes with metal cations is comparable to that of crown ethers, exhibiting flexible selectivity in binding different-sized metal cations due to changes in its helical conformation wordpress.com.
Investigations into the coordination of aluminum with glycol ligands, such as ethylene (B1197577) glycol, have revealed the formation of various aluminum species with diverse coordination geometries, including tetra-, penta-, and hexacoordination acs.org. For example, the reaction between Al(tBu)3 and ethylene glycol can lead to dimeric structures where glycolate (B3277807) ligands bridge aluminum units acs.org. In some instances, glycol acts as a bidentate chelate, replacing water molecules coordinated to aluminum centers within complex structures like the ε-Keggin Al13 chloride, a process that can result in more stable complexes rsc.orgresearchgate.net. The primary interaction between alumina (B75360) and PEG is governed by hydrogen-bonding forces, rather than strong chemical bonds, highlighting the role of the hydroxyl and ether functional groups of PEG in associating with aluminum species nih.govresearchgate.net.
Role of Solvent Systems and pH in Complex Formation
The formation and stability of aluminum-glycol complexes, including this compound, are significantly influenced by the chosen solvent system and pH conditions. Aluminum chlorohydrate, a crucial precursor, is a group of water-soluble aluminum salts that exist as a complex and dynamic mixture of positively charged polynuclear aluminum species in solution wikipedia.orgnhmrc.gov.au. The pH of aluminum chlorohydrate solutions typically falls within the range of 3.0 to 5.0 drugfuture.com.
The pH value plays a critical role in the complexation of aluminum with organic ligands. For instance, studies on polyphenol-aluminum complexes demonstrate that conditional stability constants are considerably higher at pH 6 compared to pH 4, with certain complexes failing to form at lower pH levels acs.org. Similarly, the interaction between aluminum ions and glycolic acid, which possesses both carboxyl and hydroxyl groups, leads to the formation of different complexes (monodentate and bidentate) under acidic conditions, with their formation constants being pH-dependent researchgate.netresearchgate.net.
The choice of solvent system also affects the complexation process. For example, the reaction of Al(tBu)3 with ethylene glycol produces distinct aluminum-glycolate intermediates depending on whether the reaction is performed in hexane (B92381) or diethyl ether, indicating that solvent polarity and coordination capabilities direct the complexation pathway acs.org. The substitution of coordinated water molecules by bridging glycols may enable the dissolution of aluminum clusters in a broader array of organic solvents, although their stability in such solvents can vary rsc.org.
Impact of Heating and Dilution Processes on Aluminum Depolymerization and Complexation
Heating and dilution processes are vital for modifying the polymeric structure of aluminum species in solution, which is essential for enhancing their efficacy. Aluminum chlorohydrates possess a complex macromolecular structure comprising various cluster polyethers with differing molecular weights google.com. The astringent effect, a key aspect of these compounds' functionality, is more pronounced with a higher proportion of smaller molecular weight clusters google.com.
The dilution-heating process is a standard technique employed to activate aluminum species by depolymerizing larger aluminum polymers into smaller ones, often referred to as "Peak 4" species google.comgoogleapis.com. This process typically involves diluting an aqueous solution of the aluminum salt to a concentration of approximately 2-20% (w/w) and subsequently heating it to about 90°C for a specified duration google.comgoogleapis.com. This depolymerization is a critical step in generating more reactive aluminum species capable of forming complexes with other ligands, such as PEG. For aluminum chlorohydrate, this heat treatment can be conducted at temperatures ranging from 70°C to 140°C google.comgoogle.com.
The resulting "activated" aluminum chlorohydrates are metastable, and their macrostructure can undergo changes based on temperature, solution concentration, and storage duration google.com. While heating and dilution effectively depolymerize aluminum, it is important to note that this process can have adverse effects on other metal species, such as zirconium, by promoting their polymerization google.comgoogleapis.com.
Investigation of Water Displacement by Polyethylene Glycol in Aluminum Chlorohydrate Structures
A defining characteristic of this compound is the displacement of water molecules within the aluminum chlorohydrate structure by polyethylene glycol cosmeticsinfo.orgusp.org. This displacement leads to a less polar complex with reduced water content google.com.
Polyethylene glycol (PEG) is recognized for its significant water-binding capacity and its ability to form hydrogen bonds with water molecules, with a ratio of approximately 100 water molecules per one PEG molecule nih.gov. This strong affinity for water is a key factor in how PEG interacts with and potentially displaces water from hydrated aluminum structures. Studies on competitive adsorption indicate that PEG interacts with surfaces like alumina primarily through hydrogen-bonding forces, and this interaction can be influenced by the presence of water nih.govresearchgate.net. The introduction of PEG into formulations has been observed to affect the water content and the distribution of free and bound water within hydrogels, suggesting its capacity to alter the hydration shell of materials reading.ac.uk.
The mechanism of water displacement frequently involves the alcoholic oxygens of the glycol substituting for water molecules coordinated to aluminum, thereby forming a coordination-type complex google.com. The influence of PEG on aluminum-containing materials has been observed in various contexts. For instance, PEG addition has been shown to decrease the viscosity of aluminum sols and reduce micelle size, leading to improved film uniformity. This effect is attributed to PEG's hydrophilic nature influencing water distribution researchgate.net. In the context of corrosion inhibition, PEG can adsorb onto aluminum surfaces, creating a protective barrier and affecting the dissolution process, implying an interaction at the interface that may involve water displacement jofamericanscience.orgresearchgate.net.
The chemical structure of polyethylene glycol, H−(O−CH₂−CH₂)n−OH, with its repeating ether linkages and terminal hydroxyl groups, provides numerous sites for interaction with metal ions and the potential to disrupt existing hydration spheres around aluminum centers wikipedia.org. This displacement of water molecules by PEG is a fundamental aspect of the formation and properties of this compound.
Advanced Structural Elucidation and Analytical Characterization Techniques
Chromatographic Separations and Molecular Weight Characterization
Chromatographic methods are essential for separating the various polymeric species within Aluminum Chlorohydrex PEG, providing insights into their size and distribution, which are critical for its function.
Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is a fundamental technique for characterizing the polymer distribution in aluminum-containing antiperspirant salts like this compound. babcock.edu.ng This method separates molecules based on their size in solution. As the sample passes through a column packed with porous gel, larger molecules, which are excluded from the pores, travel a shorter path and elute first. Smaller molecules can enter the pores, extending their path and causing them to elute later.
In the analysis of aluminum-based antiperspirant salts, SEC/GPC can distinguish different polymeric species. For instance, in aluminum-zirconium complexes, the larger zirconium species (Peak 1) and larger aluminum species (Peak 2) can be separated from medium-sized species (Peak 3) and smaller polymers (Peak 4 and 5). babcock.edu.ng The relative ratio of these peaks, particularly the ratio of Peak 4 to Peak 3, is often correlated with the efficacy of the antiperspirant, with a higher ratio being desirable. unesp.brnih.gov
Table 1: SEC/GPC Peak Designations for Antiperspirant Salt Analysis babcock.edu.ng
| Peak Number | Description | Relative Size |
| Peak 1 | Zirconium Species | Largest |
| Peak 2 | Aluminum Species | Large |
| Peak 3 | Polymeric Species | Medium |
| Peak 4 | Polymeric Species | Small |
| Peak 5 | Polymeric Species | Smallest |
This table is interactive. You can sort and filter the data.
To further enhance the specificity of the analysis, SEC can be coupled with Inductively Coupled Plasma (ICP) mass spectrometry. SEC-ICP allows for elemental speciation, meaning it can determine the distribution of specific elements among the separated polymeric fractions. babcock.edu.ng As the different sized polymers elute from the SEC column, they are introduced into the ICP-MS, which atomizes and ionizes the sample, allowing for the quantification of elements like aluminum and zirconium in each fraction. This powerful combination helps to understand if and how aluminum and zirconium co-elute, providing deeper insights into the structure of complex co-polymers. babcock.edu.ng
Size Exclusion Chromatography (SEC) and Gel Permeation Chromatography (GPC) for Aluminum and Zirconium Species Separation
Spectroscopic Methods for Structural and Compositional Analysis
Spectroscopic techniques are indispensable for probing the chemical structure, bonding, and complexation within this compound.
Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ²⁷Al NMR, is a crucial tool for investigating the structural characteristics of the aluminum polyhedra in basic aluminum chloride solutions. neu.edu.tr This technique provides detailed information about the local chemical environment of the aluminum nuclei, allowing for the identification and quantification of different aluminum species, such as monomeric, dimeric, and larger oligomeric complexes. neu.edu.tr For this compound, NMR studies can elucidate the nature of the complexation between the aluminum chlorohydrate species and the polyethylene (B3416737) glycol (PEG) component by observing changes in the chemical shifts and signal broadening, which indicate the formation of the complex. numberanalytics.com
Infrared (IR) spectroscopy, in its various forms, is used to identify functional groups and study molecular vibrations, providing information on the chemical structure and bonding within this compound.
Fourier Transform Infrared (FTIR) Spectroscopy is routinely used to confirm the formation of the complex. analchemres.org The interaction between the aluminum species and the PEG can be observed through shifts in the characteristic vibrational bands of the individual components.
Diffuse Reflectance Infrared Fourier Transform Spectroscopy (DRIFTS) is a technique particularly suited for the analysis of powdered or rough-surfaced solid samples. numberanalytics.comjascoinc.com It measures the diffusely scattered infrared light from the sample. While specific studies on this compound using DRIFTS are not widely documented, this technique would be valuable for analyzing the compound in its solid form, potentially providing insights into surface interactions and the conformational state of the PEG chains on the surface of the aluminum polymer. The technique is sensitive to sample inhomogeneity and particle size. numberanalytics.com
Polarization Modulation-Infrared Reflection-Absorption Spectroscopy (PM-IRRAS) is a highly sensitive surface analysis technique used to study the structure and orientation of thin films and molecular adsorbates on reflective surfaces. uol.debruker.com This method could be applied to study the interfacial interactions of this compound on a substrate, mimicking its application on a surface. For instance, PM-IRRAS has been used to study the formation of oxide layers on aluminum and the conformation of molecules within films on such surfaces. researchgate.netnih.gov Its application to this compound could reveal details about the orientation of the PEG chains and their interaction with the aluminum core at an interface.
UV-Visible spectroscopy is a versatile and widely used technique for the quantitative determination of aluminum in antiperspirant formulations. babcock.edu.ng The method typically involves the complexation of aluminum with a chromogenic agent, which is a molecule that forms a colored complex with the metal ion. The intensity of the color, measured by the absorbance of light at a specific wavelength, is proportional to the concentration of aluminum.
Several chromogenic agents can be used for this purpose, including:
Alizarin S : Forms a colored complex with aluminum in an alkaline medium, with the consumption of the purple reagent measured at around 615 nm. unesp.br
Quercetin : Forms a yellow complex with aluminum at a pH of around 5.5. neu.edu.trturkjps.org
Extract of Red Galangal Flower : A "green" alternative that forms a purple complex with Al³⁺ at pH 6, with a maximum absorbance at 555 nm. analchemres.org
This technique provides a reliable and accessible method for quality control and formulation analysis of products containing this compound.
Table 2: UV-Visible Spectrophotometric Methods for Aluminum Quantification
| Chromogenic Agent | pH | Wavelength (nm) | Color of Complex |
| Alizarin S | Alkaline | ~615 | Purple (reagent consumed) |
| Quercetin | 5.5 | Not specified | Yellow |
| Red Galangal Flower Extract | 6 | 555 | Purple |
This table is interactive. You can sort and filter the data.
Infrared Spectroscopy (FTIR, DRIFT, PM-IRRAS) for Interfacial Interactions and Conformational Analysis
Elemental Analysis and Stoichiometry Determination
The precise quantification of aluminum and the characterization of its various species in the complex mixture are foundational to understanding the compound's stoichiometry.
Inductively Coupled Plasma (ICP) Techniques for Aluminum Content
Inductively Coupled Plasma (ICP) is a robust technique for elemental analysis, capable of detecting and quantifying elements in a sample with high precision and sensitivity. spectroscopyonline.com Both ICP-Optical Emission Spectrometry (ICP-OES) and ICP-Mass Spectrometry (ICP-MS) are utilized for determining the total aluminum content in cosmetic ingredients like this compound. ebatco.comeuropa.eu
The process involves introducing the sample, typically in a liquid form, into a high-temperature argon plasma (around 6,000–10,000 K). spectroscopyonline.comnih.gov This extreme temperature atomizes and ionizes the sample. nih.gov In ICP-OES, the excited atoms and ions emit photons at characteristic wavelengths, and the intensity of this emission is proportional to the concentration of the element. spectroscopyonline.com ICP-MS, on the other hand, separates and detects the ions based on their mass-to-charge ratio, offering extremely low detection limits. nih.govresearchgate.net
For accurate analysis of aluminum content in complex matrices like antiperspirants, ICP-OES provides a reliable method for quality control. ebatco.com Studies have shown its capability to measure varying concentrations of aluminum in commercial deodorant products. ebatco.com While ICP is excellent for total elemental content, it does not provide information on the different chemical forms or species of the element in the sample. bme.hu
The presence of polyethylene glycol (PEG) in the compound does not typically interfere with the fundamental principle of ICP analysis for total aluminum, as the high-temperature plasma effectively breaks down all organic and inorganic components. However, sample preparation and viscosity may need to be adjusted to ensure efficient nebulization and introduction into the plasma.
Table 1: ICP-OES Analysis of Aluminum in Commercial Deodorant Samples
| Deodorant Sample | Aluminum (Al) Concentration (ppm) | Other Detected Elements |
| Deodorant #1 | < 0.1 | - |
| Deodorant #2 | < 0.1 | - |
| Deodorant #3 | > 122 | - |
| This table is illustrative, based on findings that show varying concentrations of aluminum in commercial products as determined by ICP-OES. ebatco.com |
Ion Chromatography for Aluminum Species Determination
While ICP determines total aluminum, ion chromatography (IC) is a powerful technique for the speciation of aluminum, meaning it can separate and quantify different ionic forms of the element. nih.gov This is crucial for a compound like this compound, which is composed of various polyoxocationic aluminum species. nih.govappliedmineralogy.com
In IC, a liquid sample is injected into a column containing a stationary phase with ion-exchange properties. Different aluminum species, such as monomeric Al³⁺, and various hydroxylated or complexed forms, will interact differently with the stationary phase and will therefore be eluted at different times. nih.gov Post-column derivatization with a reagent like Tiron, followed by photometric detection, allows for the quantitative determination of the separated aluminum complexes. nih.gov
Research has demonstrated that IC can successfully separate kinetically stable, inner-sphere aluminum complexes, such as those with citrate (B86180) or oxalate. nih.gov However, more labile, outer-sphere complexes may dissociate during the separation process. nih.gov The application of IC to aluminum chlorohydrate helps in understanding the distribution of different aluminum complexes, which is vital for correlating the structure with its function. wiley.com The PEG component of this compound could potentially influence the chromatographic separation by altering the size and charge characteristics of the aluminum oligomers.
Table 2: Stability of Aluminum-Citrate Species as Determined by Ion Chromatography
| Aluminum-Citrate Species | Stability at 0°C | Decomposition Products at Higher Temperatures |
| [Al₃L₃H₋₄]⁴⁻ | Stable for several days | [Al₃L₂H₋₂]⁻ and other unknown species |
| This table exemplifies how ion chromatography can provide information on the relative stability of different aluminum complexes. wiley.com |
Electrophoretic Techniques for Oligomeric Species Characterization
The active components in aluminum chlorohydrate are a complex mixture of oligomeric aluminum polycations. nih.gov Electrophoretic techniques are instrumental in separating and characterizing these different-sized species.
Capillary Electrophoresis for Aluminum Chlorohydrate Oligocations
Capillary electrophoresis (CE) has emerged as a promising technique for the characterization of aluminum chlorohydrate oligocations due to its simplicity, high resolution, and minimal sample preparation requirements. nih.gov It is particularly useful for separating the key oligocations found in ACH, such as the Al₁₃ and Al₃₀ polycations. nih.govnih.gov
The separation in CE is based on the differential migration of charged species in an electrolyte-filled capillary under the influence of a high electric field. The choice of the background electrolyte is critical to stabilize the aluminum oligomers and prevent their depolymerization during analysis. nih.gov Researchers have successfully used electrolytes like 4-morpholineethanesulfonic acid (MES) to achieve repeatable separations of Al₁₃ and Al₃₀ oligomers at a controlled pH. nih.govnih.gov This allows for the determination of the relative proportions of these crucial oligocations in different ACH samples, which is a key factor in their performance. nih.gov The PEGylation in this compound would likely increase the hydrodynamic radius of the oligocations, which would, in turn, affect their electrophoretic mobility and separation profile in a CE system.
Table 3: Optimized Capillary Electrophoresis Conditions for ACH Oligomer Separation
| Parameter | Optimized Condition |
| Background Electrolyte | 700 mM MES |
| Ionic Strength | 25 mM |
| Capillary Coating | 0.1 mM didodecyldimethylammonium (B1216837) bromide (dynamic) |
| pH | 4.8 |
| This table summarizes the optimal conditions for separating Al₁₃ and Al₃₀ oligomers using capillary electrophoresis as identified in research studies. nih.gov |
Morphological and Surface Characterization
When applied, this compound forms a thin film. The topography and morphology of this film are critical to its function.
Atomic Force Microscopy (AFM) for Thin Film Topography and Morphology
Atomic Force Microscopy (AFM) is a high-resolution surface imaging technique that provides three-dimensional topographical information at the nanoscale. oxinst.com It is an invaluable tool for characterizing the surface of thin films and coatings, including those formed by this compound. oxinst.commdpi.com
AFM works by scanning a sharp tip, attached to a flexible cantilever, over the sample surface. The deflections of the cantilever due to forces between the tip and the surface are monitored by a laser and photodiode system, which are then used to construct a 3D image of the surface topography. mdpi.com This allows for the quantification of surface roughness and the visualization of morphological features. oxinst.com
Studies on aluminum films have used AFM to analyze surface structure, roughness, and the distribution of features. core.ac.uk For a PEGylated compound, AFM can reveal how the addition of PEG influences the film's surface morphology. researchgate.netnottingham.ac.uk For instance, research on PEG-modified surfaces has shown that the polymer can significantly alter surface roughness and wettability. researchgate.netqu.edu.qa AFM can be used to compare the film topography of standard aluminum chlorohydrate with that of this compound, providing insights into how the PEG component modifies the film structure.
Table 4: AFM Analysis of Surface Roughness (Ra) on Modified Polymer Surfaces
| Sample | Surface Modification | Resulting Surface Roughness (Ra) |
| PEN Film | Plasma treatment (200s, 8W) | - |
| PEN Film | Grafted in AuNP/NALC/PEG solution (600s deposition) | Change in Ra observed |
| PEN Film | Grafted in AuNP/NALC/PEG solution (900s deposition) | Significant change in Ra due to aggregate formation |
| This table illustrates how AFM can detect changes in surface roughness resulting from surface modification with PEG-containing solutions. mdpi.com |
X-ray Crystallography for Crystalline Structural Determination of Polyethylene Glycol Components
X-ray crystallography is a powerful technique for determining the atomic and molecular structure of a crystal, in which the crystalline atoms cause a beam of incident X-rays to diffract into many specific directions. By measuring the angles and intensities of these diffracted beams, a crystallographer can produce a three-dimensional picture of the density of electrons within the crystal. From this electron density, the mean positions of the atoms in the crystal can be determined, as well as their chemical bonds, their crystallographic disorder, and various other information.
For polyethylene glycol (PEG), a semi-crystalline polymer, X-ray diffraction (XRD) is a key method to investigate its crystalline structure. wikipedia.org The degree of crystallinity and the specific crystalline arrangement of PEG can be influenced by factors such as its molecular weight, processing conditions, and interactions with other molecules. Current time information in Bangalore, IN.
Research Findings:
Studies using X-ray diffraction have shown that high-purity, lower-molecular-weight PEGs can be highly crystalline, allowing for the determination of their crystal structure. nih.gov The diffraction patterns of PEG exhibit characteristic peaks that correspond to its regular lattice structure. wikipedia.org For instance, research on PEG 8000 has identified distinct diffraction peaks at 2-theta angles of approximately 19.25° and 23.40°. Current time information in Bangalore, IN. The intensity of these peaks is directly related to the degree of crystallinity of the polymer.
The crystalline structure of PEG is often described in terms of spherulites, which are spherical semi-crystalline structures that form as the polymer crystallizes from a melt or a concentrated solution. wikipedia.org These spherulites are composed of radiating lamellar crystallites.
When PEG is part of a complex like this compound, its crystalline behavior can be altered. This compound compounds are described as coordination complexes where some of the water molecules normally coordinated to the aluminum have been displaced by the glycol. cosmeticsinfo.org While specific crystallographic data for the entire this compound complex is not widely available in public literature, the principles of X-ray diffraction of PEG provide a basis for understanding the state of the PEG component within the complex. The interaction with the aluminum chlorohydrate moiety would likely influence the crystallinity of the PEG chains.
Interactive Data Table: Characteristic X-ray Diffraction Peaks for Polyethylene Glycol (PEG 8000)
| 2-theta (degrees) | Intensity (arbitrary units) |
| 19.25 | 1544 |
| 23.40 | 1946 |
| Data derived from studies on non-processed PEG 8000. Current time information in Bangalore, IN. |
Interactive Data Table: Unit Cell Parameters for a Crystalline PEG Oligomer
| Parameter | Value |
| Crystal System | Monoclinic |
| Space Group | P21/a |
| a (Å) | 8.05 |
| b (Å) | 13.04 |
| c (Å) | 19.48 |
| β (°) | 124.4 |
| Note: This is an example of unit cell parameters for a specific crystalline PEG oligomer and may not be representative of all PEGs. |
Mechanistic Investigations of Macromolecular Interactions and Chemical Reactivity
Polymerization and Gelation Mechanisms of Aluminum Species in the Presence of Polyols
Aluminum chlorohydrate, when in aqueous solution, forms complex substructures, notably Al₁₃ units with a Keggin ion structure, which subsequently assemble into larger polymeric species with molecular weights exceeding 1000 Daltons researchgate.net. The presence of polyols, such as polyethylene (B3416737) glycol, significantly influences the polymerization and gelation processes of aluminum species. For instance, polyethylene glycol has been shown to enhance the formation of fibrils by promoting the transport of aluminum ions to crystal nuclei during the formation of aluminum hydroxide (B78521) researchgate.net.
The interaction between polyols and aluminum hydroxide gel primarily occurs through hydrogen bonding mdpi.com. Adsorbed polyols can inhibit the polymerization reaction that typically occurs as the gel ages, thus contributing to the stabilization of the gel structure mdpi.com. Linear polyols, including those analogous to PEG, have demonstrated interactions with sulfate-containing aluminum hydroxide and aluminum hydroxycarbonate gels mdpi.com.
In sol-gel processes for material synthesis, PEG impacts the behavior of aluminum sols, gels, and films. The addition of PEG can decrease sol viscosity and initially decrease, then increase, the micelle size within the sol researchgate.net. This modification leads to improved uniformity and reduced particle aggregation in the resulting films researchgate.net. The gelation of aluminum hydroxide sols is notably influenced by factors such as pH, temperature, and aging time, with studies showing that stable sols can be formed under various temperature conditions by controlling the acid-to-aluminum ratio rsc.org. Hydrous aluminum oxide gels typically form at a pH of approximately 4 in the presence of nitrate (B79036) or chloride solutions nih.gov.
Interfacial Adsorption and Hydrogen Bonding Phenomena of Polyethylene Glycol with Metal Oxides and Other Substrates
Interfacial adsorption of polyethylene glycol with metal oxides and other substrates is predominantly driven by hydrogen bonding, especially for nonionic polymers ijche.com. This phenomenon plays a crucial role in modifying surface properties and influencing material behavior.
Interactions with Alumina (B75360) and Silica (B1680970) Powders
Polyethylene glycol exhibits a strong affinity for both alumina and silica surfaces, primarily through hydrogen bonding interactions researchgate.netnih.govresearchgate.netmdpi.comnih.gov. Diffuse Reflection Infrared Spectroscopy (DRIFT) studies have confirmed that hydrogen bonding occurs between the etheric oxygen atoms of PEG and the surface hydroxyls (silanols on silica and hydroxyls on alumina) researchgate.net. Specific vibrational band positions in the DRIFT spectrum indicate interaction with alumina (1090 cm⁻¹) and silica (1080 cm⁻¹) researchgate.net. This preferential hydrogen bonding to surface silanol (B1196071) groups, even in the presence of water, can lead to rapid and often irreversible adsorption of PEG onto silica researchgate.net.
The adsorption of PEG on alumina can inhibit the hydrolysis and condensation of aluminum hydroxide particles, thereby contributing to the formation of smaller particles ijnnonline.net. Furthermore, PEG can be covalently attached to nanoporous alumina surfaces to improve their nonfouling properties, demonstrating a stable and functional surface modification acs.orgnih.gov. The density of PEG chains on silica surfaces influences the resulting composite material, with higher molecular mass and fraction of PEG determining the morphology and properties of organosilica nanocomposites mdpi.com.
Adsorption on Gold Surfaces with Controlled Surface Chemistry
Polyethylene glycol (PEG) thin films readily adsorb onto gold surfaces, with the conformational state of the physisorbed PEG being influenced by the substrate's surface chemistry mdpi.comnih.gov. On hydrophilic gold surfaces, PEG chains tend to spread parallel to the surface and can arrange into stacked crystalline lamellae mdpi.com. Conversely, on hydrophobic gold surfaces, PEG adsorption occurs in a statistical coil state without crystallization mdpi.com.
PEGylation, the process of attaching PEG to nanoparticles, is a common strategy to enhance the dispersion and stability of gold nanoparticles while preventing aggregation and non-specific adsorption researchgate.netacs.org. Thiolated PEG molecules are commonly used to form self-assembled monolayers (SAMs) on gold surfaces via stable thiolate bonds nih.govnih.govnih.gov. The thickness of the PEG coating on gold nanoparticles is influenced by both the particle size and the molecular weight of the PEG used aip.org. Both physical adsorption and chemical conjugation are employed as strategies for functionalizing nanoparticle surfaces with PEG rsc.org.
Thermodynamic and Kinetic Modeling of Adsorption Processes
The adsorption processes of polyethylene glycol can be effectively described by various thermodynamic and kinetic models. Kinetic studies often show that the adsorption of PEG on different substrates, such as expanded graphite (B72142), follows a pseudo-second-order kinetic model researchgate.netcore.ac.ukscispace.commdpi.commdpi.org. This indicates that chemisorption may be the rate-limiting step, involving interaction affinity between the adsorbent and adsorbate core.ac.uk.
Thermodynamic studies reveal that PEG adsorption processes are generally spontaneous, with adsorption capacity often increasing with ionic strength researchgate.net. Isotherm models such as Langmuir and Temkin are frequently applied to evaluate the adsorption behavior of PEG yildiz.edu.trnih.gov. The Temkin isotherm model, for instance, assumes a linear variation in the heat of adsorption with surface coverage and is suitable for describing heterogeneous adsorption yildiz.edu.trsci-hub.senih.gov. While the Temkin model has been used to study PEG's role in inhibiting aluminum corrosion researchgate.net, detailed thermodynamic parameters for PEG adsorption specifically on aluminum chlorohydrex or related aluminum oxides/hydroxides often require specific experimental conditions for comprehensive analysis.
Influence of PEG Molecular Weight and Architecture on Composite Material Network Structure
The molecular weight of polyethylene glycol significantly impacts the properties and network structure of composite materials. In aluminum sol systems, increasing PEG content (which relates to molecular weight at a given concentration) can decrease sol viscosity and initially reduce, then increase, micelle size, influencing the final film characteristics researchgate.net.
Coordination Chemistry and Ligand Exchange Processes in Aluminum Chlorohydrex PEG Complexes
While precise, detailed mechanisms of ligand exchange within this compound complexes are not extensively documented in the public domain, the general principles of aluminum coordination chemistry with polyols provide insights. Aluminum ions are Lewis acids and can coordinate with the oxygen atoms of polyols (ethers and hydroxyl groups) through donor-acceptor interactions mdpi.comijche.com. These interactions can involve hydrogen bonding, which is a primary mode of interaction between polyols and aluminum hydroxide mdpi.comnih.gov. However, "coordination complex" implies stronger, more specific interactions, potentially involving the displacement of existing ligands (like water or chloride ions) by the ether and hydroxyl groups of PEG.
Spectroscopic techniques, such as NMR, are typically employed to investigate such complexation and ligand exchange processes. For instance, ¹H NMR has shown chemical shift changes and broadening of polyol peaks (e.g., glycerin) upon complexation with aluminum-zirconium antiperspirants, indicating coordination googleapis.com. Similar spectroscopic evidence would be expected for this compound complexes, where the PEG chains act as ligands, modifying the coordination environment of the aluminum centers and potentially altering the equilibrium between different aluminum polymeric species present in the solution. This coordination can lead to changes in the polymerization and aggregation behavior of the aluminum species, as the PEG acts as a steric stabilizer or a template.
Material Science and Engineering Applications of Aluminum Chlorohydrex Peg Systems
Rheological Properties of Aluminum-Polymer Dispersions and Gels
The composition of aluminum-polymer dispersions directly impacts their viscosity and flow characteristics. Generally, increasing the concentration of the aluminum-based filler leads to higher storage (G') and loss (G'') modulus values, indicating a more structured and viscous material. mdpi.com For many polymer dispersions, the incorporation of a filler like magnesium aluminum silicate (B1173343) can shift the flow behavior from Newtonian (where viscosity is constant regardless of shear rate) to pseudoplastic or shear-thinning. nih.gov This is a desirable property in many applications, as the material exhibits high viscosity at rest to prevent settling and low viscosity when agitated for ease of pouring. nih.gov
In polyethylene-based composites filled with aluminum powder, a gradual increase in melt viscosity is observed proportional to the amount of filler added. mdpi.com However, studies on some polymer-colloid complexes show that the addition of an aluminum polyhydroxochloride (PAHC) sol can lead to a significant drop in the viscosity of the solution, demonstrating that the interactions can be complex and dependent on the specific chemical nature of the components. sapub.org
| Polymer System | Filler | Filler Concentration | Observed Rheological Effect | Source |
|---|---|---|---|---|
| Polyethylene (B3416737) (PE) | Aluminum (Al) Powder | 5-20 wt% | Increased storage (G') and loss (G'') modulus; increased melt viscosity. | mdpi.com |
| Methylcellulose (MC) | Magnesium Aluminum Silicate (MAS) | 0.1-1% | Shift from Newtonian to pseudoplastic flow; increased viscosity coefficient. | nih.gov |
| Praestol-611 (Polymer) | Aluminoxane Particle (AP) Sol | Not specified | Strong drop in viscosity and shear stress. | sapub.org |
The incorporation of aluminum oxide nanoparticles (nano-Al2O3) into cement-based materials has been shown to significantly enhance their mechanical and durability properties. Nano-Al2O3 particles act as a nano-filler, densifying the cement microstructure and reducing porosity. nih.gov This is attributed to their high reactivity and very high specific surface area, which allows them to react with calcium hydroxide (B78521) to produce additional silicate-hydrate gels, filling cavities in the cement gel. ije.ir
Research indicates that the addition of nano-alumina can accelerate the hydration of cement, particularly in the early stages. nih.gov This leads to notable improvements in compressive strength. For instance, studies have shown that adding just 1-2% of nano-Al2O3 can increase the compressive strength of cement mortars and concretes by a significant margin. nih.govije.ir One study found that the combined use of 2% aluminum oxide nanoparticles and 1% glass fiber increased the compressive strength of self-compacting concretes by 59%. ije.ir Another study reported a 20% increase in the compressive strength of mortars after 7 days with the addition of 1% nano-Al2O3. nih.gov However, some research suggests that higher percentages (e.g., above 3-5%) can lead to decreased strength due to issues with particle agglomeration and water absorption. mdpi.comproquest.com
| Material Type | Nano-Al2O3 Content (by wt. of cement) | Age | Compressive Strength Increase (%) | Source |
|---|---|---|---|---|
| Mortar | 1% | 7 days | ~20% | nih.gov |
| Self-Compacting Concrete (with 1% glass fiber) | 2% | Not specified | 59% | ije.ir |
| Ultra-High-Performance Concrete (UHPC) | 1.0% | Not specified | 4.08% to 20.58% | mdpi.com |
| Cement Paste | 1.5% | Later ages | 10% | mdpi.com |
Viscosity and Flow Behavior in Relation to Shear Rate and Composition
Corrosion Inhibition Strategies for Aluminum Surfaces
Polyethylene glycol (PEG) has been extensively studied as an effective corrosion inhibitor for aluminum surfaces, particularly in acidic environments like hydrochloric and phosphoric acid solutions. researchcommons.orgresearch-nexus.netemerald.comresearchgate.net The inhibitive action arises from the adsorption of PEG molecules onto the metal surface, forming a protective barrier that slows the rate of corrosion. emerald.com
The primary mechanism for the corrosion-inhibiting action of PEG on aluminum is its adsorption onto the metal surface. emerald.com This process is largely attributed to the presence of oxygen atoms in the PEG molecule, whose lone pair of electrons can interact with the aluminum surface. researchcommons.orgresearchcommons.org This interaction leads to the formation of a protective film that isolates the metal from the corrosive medium.
Studies suggest that for higher molecular weight PEGs, the dominant mechanism is physical adsorption (physisorption). researchcommons.orgresearchcommons.org This type of adsorption is influenced by electrostatic forces between the charged metal surface and the charged molecules. The adsorption process has been found to follow established models such as the Langmuir and Temkin adsorption isotherms. researchgate.netresearchcommons.orgtandfonline.com Scanning electron microscope (SEM) imagery has confirmed that this process results in a well-ordered and smooth protective layer on the aluminum surface. tandfonline.com The interaction between PEG and an alumina (B75360) surface is primarily governed by hydrogen-bonding forces. nih.gov
A consistent finding across multiple studies is that the corrosion inhibition efficiency of PEG is directly related to its molecular weight. researchcommons.orgresearchgate.netresearchcommons.org Generally, as the molecular weight of the PEG increases, so does its effectiveness as a corrosion inhibitor. This is because larger molecules can cover a greater surface area of the metal, providing a more robust barrier against corrosive agents.
For example, in a 1.0 M phosphoric acid solution, the inhibition efficiency was found to follow the order: PEG 4000 > PEG 2000 > PEG 1500 > PEG 400. researchcommons.orgresearchcommons.org Similarly, in a 0.5 M HCl solution, the efficiency increased in the order: PEG 600 < PEG 2000 < PEG 6000. researchgate.net This trend underscores the importance of molecular size and structure in the design of effective polymer-based corrosion inhibitors.
| Inhibitor | Corrosive Medium | Inhibition Efficiency Order | Source |
|---|---|---|---|
| PEG 400, 1500, 2000, 4000 | 1.0 M Phosphoric Acid (H3PO4) | PEG 4000 > PEG 2000 > PEG 1500 > PEG 400 | researchcommons.orgresearchcommons.org |
| PEG 600, 2000, 6000 | 0.5 M Hydrochloric Acid (HCl) | PEG 6000 > PEG 2000 > PEG 600 | researchgate.net |
| PEG (general) with Ciprofloxacin | Hydrochloric Acid (HCl) | Efficiency increased from 61% (PEG alone) to 91% (with ciprofloxacin). | tandfonline.com |
Mechanisms of Adsorption and Protective Layer Formation on Aluminum Substrates
Formulation and Stability in Complex Chemical Systems (e.g., detergents, propellants)
The formulation of aluminum compounds in complex chemical systems like detergents and propellants presents unique challenges related to solubility, stability, and reactivity. In laundry detergents, water-soluble inorganic aluminum salts, such as aluminum sulfate (B86663) or aluminum chloride, have been included in formulations built with alkali metal carbonates to improve cleaning effectiveness. google.com The stability and efficacy of such a formulation depend on the careful balance of the surfactant, carbonate builder, and the aluminum salt, typically present at a concentration of 0.1% to 5%. google.com
In the field of propellants, aluminum powder is a common fuel additive used to increase the specific impulse and combustion temperature. researchgate.net Flake aluminum powders are sometimes preferred over spherical ones due to their larger specific surface area and higher reactivity. researchgate.net However, a significant challenge in aerosol systems is the corrosive nature of some aluminum compounds. For instance, aluminum chloride's high corrosivity (B1173158) and tendency to crystallize and clog valve systems have historically limited its use in aerosol propellants. google.com Stable formulations have been achieved by creating complex solutions involving aluminum chloride, an alcohol-soluble complex, an aliphatic monohydroxy alcohol, water, and a halogenated hydrocarbon propellant, all while carefully controlling temperature during mixing to prevent crystallization and ensure stability. google.com
Development of Film-Forming and Surface-Modifying Agents
Aluminum Chlorohydrex PEG, a coordination complex of aluminum chlorohydrate and polyethylene glycol (PEG), possesses unique characteristics that make it suitable for investigation as a film-forming and surface-modifying agent in various material science and engineering contexts. cosmeticsinfo.orgewg.org The properties of this complex are derived from the synergistic combination of its two primary components: the aluminum salt, which provides a reactive and astringent character, and the polyethylene glycol polymer, which offers flexibility, solubility control, and surface-active properties. cosmileeurope.eu
The formation of the complex involves the displacement of some water molecules, which are normally coordinated to the aluminum, by the hydroxyl groups of the polyethylene glycol chain. cosmeticsinfo.orgdrugfuture.com This interaction modifies the chemical nature and physical behavior of the parent aluminum salt, leading to novel application possibilities.
Film-Forming Properties
The primary mechanism behind the film-forming capability of this compound relates to the behavior of the aluminum chlorohydrate moiety in aqueous environments and upon changes in pH. Aluminum salts in solution, when applied to a surface and exposed to conditions that raise the pH, undergo polymerization to form an insoluble aluminum hydroxide polymer gel. europa.eu This process is central to its function in certain cosmetic applications where it forms temporary plugs. cosmileeurope.eueuropa.eu
This gel-forming or "film-forming" characteristic can be harnessed in material applications requiring the deposition of a thin, temporary, or reactive coating on a substrate. The polyethylene glycol component of the complex plays a crucial role in modulating the properties of this film. Depending on the molecular weight of the PEG used, the resulting film can have varied consistency, solubility, and hygroscopicity. cosmileeurope.eu
Research Findings on Film Characteristics:
Detailed studies on related systems show that the incorporation of polymers like PEG can significantly influence the texture and adherence of the deposited film. The long-chain nature of PEG can impart plasticity to the otherwise brittle aluminum salt layer, improving its durability and conformity to a surface. The properties of the resulting film are highly dependent on the ratio of aluminum to chloride and the chain length of the PEG polymer. drugfuture.compharmacopeia.cn
| Property | Influence of Aluminum Chlorohydrate | Influence of Polyethylene Glycol (PEG) | Resulting Film Characteristic |
| Formation | Forms insoluble polymer gel at neutral or basic pH. europa.eu | Modulates viscosity and consistency. cosmileeurope.eu | Creates a cohesive gel-like film on surfaces. |
| Adhesion | Astringent nature promotes interaction with substrates. cosmileeurope.eu | Can enhance wetting and spreading on surfaces. | Improved adherence and surface coverage. |
| Flexibility | Can form a brittle, crystalline structure. | Acts as a plasticizer, increasing flexibility. | Reduced film cracking and improved durability. |
| Solubility | Insoluble in its polymerized hydroxide form. europa.eu | Water-soluble; solubility decreases with higher molecular weight. cosmileeurope.eu | Film solubility can be tailored by selecting specific PEG chain lengths. |
Surface-Modifying Capabilities
The inclusion of polyethylene glycol in the complex imparts significant surface-modifying properties. PEG is a well-documented polymer used for surface modification, known for its ability to alter surface energy, hydrophilicity, and biocompatibility. biochempeg.com The process of grafting PEG onto surfaces is a common strategy to prevent the nonspecific adhesion of biological matter, a phenomenon known as biofouling. biochempeg.com
When this compound is applied to a surface, the PEG chains can orient themselves outwards, effectively creating a new interface with the surrounding environment. This modified surface exhibits properties characteristic of polyethylene glycol.
Key Research Findings on PEG Surface Modification:
Hydrophilicity: PEG is inherently hydrophilic and can form hydrogen bonds with water molecules. drugbank.com Its presence on a surface can increase wettability and attract a layer of water, which helps in repelling hydrophobic substances.
Antifouling: The grafting of PEG onto surfaces has been shown to be one of the most effective methods for creating antifouling coatings. biochempeg.com This is attributed to the creation of a hydration layer and the steric repulsion provided by the flexible polymer chains, which prevents proteins and cells from adsorbing onto the surface. Research has demonstrated significant reductions in protein adsorption on PEG-modified surfaces compared to unmodified ones. biochempeg.com
The this compound complex can, therefore, be considered a functional material capable of delivering both an aluminum-based active component and a PEG-based surface modification in a single agent.
| Parameter | Unmodified Surface (Example) | Surface Modified with PEG |
| Protein Adsorption | High | Significantly Reduced biochempeg.com |
| Hydrophobicity | Often High | Reduced (Increased Hydrophilicity) biochempeg.com |
| Cell Adhesion | Prone to Adhesion | Reduced biochempeg.com |
| Surface Energy | Varies | Generally Altered |
By selecting the appropriate molecular weight and concentration of the PEG within the complex, the surface properties can be precisely tuned for specific applications, such as creating biocompatible coatings, improving the spreadability of formulations on substrates, or designing surfaces with controlled reactivity.
Environmental Fate and Degradation Pathways
Biodegradation and Chemical Stability of Polyethylene (B3416737) Glycol Components in Aqueous Systems
The polyethylene glycol (PEG) portion of the compound is a water-soluble, linear polymer whose environmental persistence is largely dictated by its molecular weight and the prevailing environmental conditions. santos.comkao.com
Biodegradation: PEGs are generally considered to be readily biodegradable, particularly under aerobic conditions. santos.comrsc.org The primary mechanism of aerobic biodegradation involves the stepwise shortening of the polymer chain. rsc.orgnsf.gov This process is carried out by microorganisms that enzymatically oxidize the terminal alcohol groups through successive actions of alcohol and aldehyde dehydrogenases, leading to the formation of carboxylated intermediates, such as mono- and di-carboxylated PEGs. nsf.govnih.gov
The rate and extent of biodegradation are influenced by several factors:
Molecular Weight: Lower molecular weight PEGs are more readily biodegraded. Studies have shown that PEGs with molecular weights up to around 14,600 Da can be completely biodegraded in freshwater, while higher molecular weight variants show reduced or partial degradation. researchgate.net In seawater, the threshold for complete biodegradation is lower, with PEGs up to 7,400 Da being fully degraded, albeit at a slower rate than in freshwater. researchgate.net
Environmental Conditions: Aerobic conditions are most favorable for PEG degradation. rsc.org For instance, in simulated shallow groundwater spills, PEGs showed rapid degradation under oxic conditions with half-lives of less than 0.4 to 1.1 days. nih.gov Under anoxic (oxygen-deficient) conditions, further degradation of these carboxylated intermediates was not observed, suggesting that oxygen is a critical factor. nsf.govnih.gov Anaerobic degradation of PEGs can occur, but it proceeds via different pathways, such as the diol dehydratase pathway. rsc.orgnsf.gov
Microbial Communities: The presence of specific microbial strains, such as Pseudomonas stutzeri, is crucial for efficient degradation. nih.gov These bacteria produce the necessary enzymes, like PEG dehydrogenase, to metabolize the polymer chains. nih.gov
Chemical Stability: Aqueous solutions of polyethylene glycol are generally stable at room temperature. sigmaaldrich.com The ether linkages in the PEG backbone are resistant to hydrolysis. sigmaaldrich.com However, PEGs are susceptible to oxidative degradation, especially in the presence of oxygen, elevated temperatures, and light. hamptonresearch.comtu-dresden.de This degradation can lead to a decrease in pH and an increase in ionic strength in PEG solutions over time. hamptonresearch.comhamptonresearch.com Storing solutions in inert atmospheres (e.g., purged with argon) and protected from light can minimize this aging process. hamptonresearch.comhamptonresearch.com
Interactive Table: Summary of Polyethylene Glycol (PEG) Biodegradation Studies
| Molecular Weight (MW) of PEG | Environment | Conditions | Degradation Pathway/Outcome | Reference(s) |
|---|---|---|---|---|
| Up to 14,000 Da | River Water Isolate | Aerobic | Growth of Pseudomonas stutzeri with PEG as sole carbon source; metabolism via PEG dehydrogenase. | nih.gov |
| Various (up to 57,800 Da) | Freshwater | Aerobic | Complete biodegradation for MW up to 14,600 Da within 65 days via gradual C2-unit splitting. | researchgate.net |
| Various (up to 57,800 Da) | Seawater | Aerobic | Slower degradation than freshwater. Complete for MW up to 7,400 Da; partial for 10,300-14,600 Da; none for >26,600 Da over 135 days. | researchgate.net |
| Not Specified | Shallow Groundwater (Simulated) | Oxic | Rapid degradation with first-order half-lives of <0.4–1.1 days. Formation of mono- and di-carboxylated intermediates. | nih.gov |
| Not Specified | Shallow Groundwater (Simulated) | Anoxic | No further degradation observed. Carboxylated products were persistent. | nsf.govnih.gov |
Speciation and Transformation of Aluminum Chlorohydrex PEG in Environmental Matrices
When this compound enters environmental matrices like soil and water, the aluminum component undergoes complex speciation and transformation reactions that are highly dependent on the physicochemical properties of the environment, most notably pH. nih.govcdc.gov The aluminum chlorohydrate component will hydrolyze rapidly when diluted in water. redox.comeuropa.eu
Aluminum Speciation: Aluminum chemistry in aqueous environments is intricate. As pH changes, dissolved aluminum transitions between various ionic forms (species). europa.eu
Acidic Conditions (pH < 5.0): In strongly acidic environments, the dominant and most mobile form of aluminum is the free hydrated cation, [Al(H₂O)₆]³⁺, often written simply as Al³⁺. tandfonline.comfrontiersin.org This monomeric species is considered a toxic form of the element. tandfonline.com
Moderately Acidic to Neutral Conditions (pH 5.0 - 6.5): As pH rises, hydrolysis occurs, leading to a series of less soluble hydroxide (B78521) complexes such as [Al(OH)]²⁺ and [Al(OH)₂]⁺. europa.eutandfonline.com Within this range, aluminum solubility reaches a minimum, and polymerization can occur, forming polynuclear species and eventually precipitating as insoluble aluminum hydroxide, Al(OH)₃. europa.eutandfonline.comrsc.org
Alkaline Conditions (pH > 6.5-7.0): In neutral to alkaline environments, the insoluble Al(OH)₃ can redissolve to form the aluminate anion, [Al(OH)₄]⁻. tandfonline.comscirp.org
Transformation in Environmental Matrices: In soil and water, the transformation of aluminum is also heavily influenced by the presence of other substances.
Organic Matter: Natural organic matter (NOM), such as humic and fulvic acids, plays a crucial role in aluminum speciation. tandfonline.comdiva-portal.org Aluminum forms stable complexes with the carboxylic functional groups in NOM, particularly in acidic to slightly acidic conditions (pH 3-6). diva-portal.org This complexation can suppress the hydrolysis and polymerization of aluminum, keeping it in a soluble, organically-bound form and potentially reducing its toxicity. diva-portal.orgresearchgate.net
Inorganic Ligands: Aluminum also forms complexes with inorganic ligands like fluoride (B91410) and sulfate (B86663), which affects its mobility and bioavailability. researchgate.net
The ultimate fate of the aluminum from this compound is to become part of the natural soil profile, primarily as aluminum hydroxide or as complexes with organic and inorganic materials. redox.comwur.nl
Interactive Table: Predominant Aluminum Species in Aqueous Systems at Different pH Values
| pH Range | Predominant Aluminum Species | Characteristics | Reference(s) |
|---|---|---|---|
| < 5.0 | [Al(H₂O)₆]³⁺ (Al³⁺) | Free hydrated ion, soluble, mobile, considered toxic. | europa.eutandfonline.comfrontiersin.org |
| 5.0 - 6.5 | [Al(OH)]²⁺, [Al(OH)₂]⁺, Al(OH)₃ | Hydrolysis products, decreasing solubility, formation of insoluble precipitates. | europa.eutandfonline.comrsc.org |
| > 6.5 | [Al(OH)₄]⁻ | Aluminate anion, soluble. | tandfonline.comscirp.org |
Analytical Methodologies for Environmental Monitoring of Aluminum and PEG Derivatives
Monitoring the environmental presence and transformation of this compound requires distinct analytical methods for its constituent parts.
Analytical Methods for Aluminum: A variety of well-established techniques are available for the determination of aluminum in environmental samples like water, soil, and sludge. nih.gov The choice of method often depends on the required sensitivity and the sample matrix.
Atomic Absorption Spectrometry (AAS): Both Flame AAS (FAAS) and Graphite (B72142) Furnace AAS (GFAAS) are used. GFAAS offers lower detection limits and is suitable for trace analysis of aluminum in water and biological samples. nih.govamecj.com
Inductively Coupled Plasma (ICP): ICP-Atomic Emission Spectrometry (ICP-AES) and ICP-Mass Spectrometry (ICP-MS) are powerful techniques for multi-element analysis with high sensitivity and wide linear ranges. researchgate.netnih.govamecj.com They are frequently used for determining total aluminum concentrations in various environmental media. nih.gov
Spectrophotometry: Colorimetric and fluorimetric methods, often involving a complexing agent like pyrocatechol (B87986) violet or lumogallion, provide a cost-effective means for aluminum determination. amecj.comamecj.com
Hyphenated Techniques: For speciation analysis, which is crucial for understanding toxicity and bioavailability, hyphenated techniques are most effective. researchgate.net These methods couple a separation technique, like High-Performance Liquid Chromatography (HPLC), with a sensitive detector like ICP-MS (HPLC-ICP-MS) to separate and quantify different aluminum species. researchgate.net
Analytical Methods for PEG and its Derivatives: The analysis of PEGs and their degradation products, which exist as a mixture of different chain lengths (oligomers), requires methods that can resolve this polydispersity.
High-Performance Liquid Chromatography (HPLC): Reversed-phase HPLC is a primary technique for separating and quantifying individual PEG oligomers. nih.gov It can be used to analyze low-molecular-mass PEGs in aqueous samples and to characterize their molecular mass distribution. nih.gov Liquid chromatography under "critical conditions" is another advanced method used for polymer analysis. google.com
Gas Chromatography (GC): Headspace GC is particularly useful for analyzing volatile impurities or degradation by-products associated with PEGs, such as ethylene (B1197577) oxide. pharmaguideline.comfao.org
Mass Spectrometry (MS): High-resolution mass spectrometry is a powerful tool for identifying the products of PEG biodegradation, such as the mono- and di-carboxylated intermediates. nsf.govnih.gov Techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF-MS) are also used for detailed characterization of PEG distributions. researchgate.net
Interactive Table: Common Analytical Methodologies for Environmental Monitoring
| Analyte | Methodology | Principle | Application | Reference(s) |
|---|---|---|---|---|
| Aluminum (Total) | Graphite Furnace Atomic Absorption Spectrometry (GFAAS) | Measures absorption of light by free atoms in a graphite tube furnace. | Trace determination of Al in water and biological samples. | nih.govamecj.com |
| Aluminum (Total) | Inductively Coupled Plasma - Mass Spectrometry (ICP-MS) | Ionizes the sample with plasma and uses a mass spectrometer to separate and quantify ions. | Highly sensitive determination of total Al in water, soil, and sludge. | researchgate.netnih.gov |
| Aluminum (Speciation) | High-Performance Liquid Chromatography - Inductively Coupled Plasma - Mass Spectrometry (HPLC-ICP-MS) | Separates different Al species chromatographically before sensitive detection with ICP-MS. | Quantitative and qualitative analysis of various free and complexed Al species. | researchgate.net |
| PEG Oligomers | High-Performance Liquid Chromatography (HPLC) | Separates components of a mixture based on their differential partitioning between a mobile and stationary phase. | Simultaneous determination of low-molecular-mass PEG oligomers in aqueous samples. | nih.gov |
| PEG Degradation Products | High-Resolution Mass Spectrometry (HRMS) | Measures mass-to-charge ratio with very high accuracy to determine elemental composition. | Identification of biodegradation intermediates like carboxylated PEGs. | nsf.govnih.gov |
| Volatile PEG By-products | Headspace Gas Chromatography (GC) | Analyzes volatile components in the gas phase above a sample. | Determination of ethylene oxide and 1,4-dioxane. | pharmaguideline.comfao.org |
Future Research Directions and Emerging Paradigms
Computational Chemistry and Molecular Modeling of Aluminum-PEG Interactions
The advancement of computational techniques offers a powerful lens through which to understand the nuanced interactions between aluminum species and polyethylene (B3416737) glycol chains at the atomic level. Future research will likely focus on sophisticated modeling to predict and explain the behavior of these hybrid systems.
Key Research Areas:
Molecular Dynamics (MD) Simulations: Ab initio MD simulations can elucidate the structure and stability of aluminum-containing polymers in various environments. rsc.orgarxiv.org Future studies could model the dynamic behavior of Aluminum Chlorohydrex PEG in aqueous solutions, simulating how PEG molecules wrap around or interact with the core aluminum chlorohydrate structures, such as the Keggin-ion-like Al₁₃ polymer. rsc.orgresearchgate.net Such simulations can reveal conformational changes, solvation dynamics, and the influence of PEG chain length on the stability of the complex. nih.govacs.orgnih.gov
Density Functional Theory (DFT): DFT calculations are invaluable for investigating the electronic structure and binding energies between the aluminum species and the ether oxygens of the PEG chain. researchgate.net This can help to quantify the strength and nature of the coordinative bonds, providing a theoretical foundation for the observed properties of the composite. Researchers can explore how molecular weight and PEG concentration correlate with inhibition efficiency and molecular structure. researchgate.net
Predictive Modeling for Material Properties: By combining computational results with experimental data, researchers can develop models that predict the macroscopic properties of Aluminum-PEG composites based on their molecular-level characteristics. This could accelerate the design of new materials with specific, targeted functionalities.
Table 1: Computational Methods for Analyzing Aluminum-PEG Systems
| Computational Method | Focus of Study | Key Insights | Relevant Findings |
|---|---|---|---|
| Ab Initio Molecular Dynamics | Structure and stability of hydrated aluminum ions and polymers. rsc.orgarxiv.org | Provides understanding of complex formation and stability in aqueous environments on a picosecond timescale. rsc.org | The Al₁₃ polymer is a stable, spherical entity approximately 10 Å in diameter. rsc.org Hydrated water molecules in the first solvation shell of aluminum are strongly polarized. arxiv.org |
| Density Functional Theory (DFT) | Correlation between molecular structure and inhibition efficiency. researchgate.net | Calculates parameters like orbital energies (HOMO, LUMO), dipole moment, and hardness to predict interaction strength. | A good correlation exists between quantum chemical parameters and the performance of PEG as a corrosion inhibitor on aluminum surfaces. researchgate.net |
| All-Atom Molecular Dynamics | Penetration and interaction of PEG with protein structures. acs.orgnih.gov | Reveals how PEG chains can interact with and even penetrate complex biological structures. | Specific simulations showed a two-monomer PEG buried within a protein tunnel, stabilized by interactions with specific amino acid residues. acs.org |
Synthesis of Tailored Aluminum-Polymer Hybrid Materials with Designer Properties
The synthesis of aluminum-polymer hybrid materials is a burgeoning field, with significant potential for creating advanced materials with precisely controlled properties. numberanalytics.commdpi.com Moving beyond simple mixtures, future research will focus on sophisticated synthesis strategies to create "designer" composites where the structure is engineered for a specific function. mdpi.com
Key Research Areas:
Controlled Polymerization Techniques: Methods like in situ polymerization within nanoreactors, such as anodic aluminum oxide (AAO) templates, allow for the creation of highly ordered polymer nanostructures. mdpi.com Applying such techniques could lead to novel Aluminum-PEG materials with unique morphologies and aspect ratios.
Sol-Gel Processes: The sol-gel method offers a versatile route to creating organic-inorganic hybrid materials. acs.org Hydrolysis and polymerization of aluminum alkoxides in the presence of functionalized PEG could produce homogeneous, single-phase materials where the components are linked via covalent bonds, offering superior stability and tailored properties. google.com
Table 2: Synthesis Strategies for Aluminum-Polymer Composites
| Synthesis Method | Description | Resulting Material Properties | Potential Application |
|---|---|---|---|
| Infiltration / Molding | Incorporating a polymer into a porous metal foam or structure. chula.ac.th | Enhanced mechanical properties, vibration dampening, and energy absorption. chula.ac.th | Lightweight structural components, crash absorption systems. numberanalytics.com |
| Electrochemical Treatment | Creating a nanoporous aluminum oxide layer on an aluminum alloy, followed by direct molding with a polymer. acs.org | Ultra-high interface strength (up to 21.0 MPa) due to mechanical interlocking at the nanoscale. acs.org | High-strength, lightweight hybrid components for automotive and aerospace. acs.org |
| In Situ Polymerization | Polymerizing a monomer directly within a nanostructured template like anodic aluminum oxide (AAO). mdpi.com | Controlled generation of polymer nanostructures with high aspect ratios and homogeneity. mdpi.com | Nanofabrication, sensors, and advanced electronics. |
| Sol-Gel Synthesis | Co-condensation of metal alkoxides and organo(alkoxy)silanes or other organic molecules. acs.org | Homogeneous organic-inorganic hybrid materials with tailored optical, mechanical, or electrical properties. acs.org | Abrasion-resistant coatings, optical devices, multifunctional polymers. acs.org |
Advancements in In Situ Spectroscopic Techniques for Real-time Reaction Monitoring
To truly engineer new materials, a deep understanding of their formation is required. Advancements in spectroscopic techniques that allow for in situ, real-time monitoring are crucial for unraveling the complex reaction kinetics and mechanisms involved in the formation of aluminum-polymer composites. diva-portal.orgresearchgate.net
Key Research Areas:
Attenuated Total Reflection Fourier Transform Infrared (ATR-FTIR) Spectroscopy: This technique is highly effective for studying buried interfaces. diva-portal.orgresearchgate.net Future work could apply ATR-FTIR in the Kretschmann configuration to monitor the adsorption of PEG onto thin aluminum films in real-time, providing data on binding kinetics, conformational changes, and the influence of the environment on the interface. diva-portal.org
Raman Spectroscopy: As a complementary vibrational spectroscopy technique, Raman is particularly useful for studying reactions in aqueous solutions and can be adapted for in situ monitoring of mechanochemical synthesis processes. researchgate.net It could provide valuable kinetic data on the formation of this compound complexes.
Exploration of Novel Applications in Nanoscience and Advanced Materials
The unique properties of aluminum-PEG composites make them promising candidates for a range of novel applications, particularly in nanoscience and the development of advanced materials. researchgate.netmdpi.com
Key Research Areas:
Nanophotonics and Plasmonics: Aluminum nanoparticles exhibit distinct plasmonic properties in the UV spectrum. nanocomposix.com Coating these nanoparticles with PEG not only enhances their stability in aqueous media but also provides a dielectric spacer that can be used to tune plasmon-enhanced phenomena, opening doors for applications in UV plasmonics and specialized sensing.
Biomedical Applications: PEG is widely used in drug delivery due to its biocompatibility and ability to confer "stealth" properties to nanoparticles. nih.gov Aluminum-PEG hybrid nanoparticles could be explored as novel carriers for therapeutic agents or as contrast agents, leveraging the properties of both the aluminum core and the PEG shell.
Advanced Composites: Incorporating Aluminum-PEG complexes into larger polymer matrices could lead to multifunctional composites. researchgate.net For example, they could act as compatibilizers in aluminum-polymer blends or impart specific surface properties, enhancing adhesion or environmental resistance.
Lifecycle Assessment and Sustainable Chemistry Practices for Polyaluminum-Polyglycol Composites
As with any new material, a thorough evaluation of its environmental impact is essential. Future research must incorporate principles of sustainable and green chemistry into the design and lifecycle of polyaluminum-polyglycol composites. compositesuk.co.uk
Key Research Areas:
Lifecycle Assessment (LCA): A comprehensive LCA is needed to evaluate the environmental footprint of these materials, from raw material sourcing and manufacturing to their use phase and end-of-life. polimi.itmdpi.com Studies should compare the impact of these novel composites against traditional materials, considering factors like energy consumption during production and potential for recycling. polimi.it
Green Synthesis Routes: Research should focus on developing more environmentally benign synthesis methods. This includes using water as a solvent, reducing energy consumption, and sourcing materials from renewable feedstocks where possible. The "12 Principles of Green Chemistry" provide a robust framework for this endeavor. compositesuk.co.uk
Recyclability and Degradation: An essential aspect of sustainable design is planning for the material's end-of-life. Future studies should investigate the recyclability of aluminum-polymer composites, exploring methods to separate the metal and polymer components. For instance, research on recycling post-consumer aseptic packaging has explored methods to separate aluminum and polyethylene layers. researchgate.net Additionally, designing biodegradable versions of these composites by using biodegradable polymer backbones could be a key long-term goal.
Table 3: List of Chemical Compounds
| Compound Name |
|---|
| This compound |
| Aluminum Chlorohydrate |
| Polyethylene Glycol (PEG) |
| Aluminum Oxide |
| Propylene (B89431) Glycol |
| Ethylene (B1197577) Glycol |
| Sodium Thiocyanate |
| Trimethylaluminum |
| Poly(butyl methacrylate) (PBMA) |
| Butyl Methacrylate (BMA) |
| Silicon Carbide (SiC) |
| Boehmite Alumina (B75360) |
| Poly(vinyl alcohol) (PVA) |
Q & A
Q. What are the standard analytical techniques for characterizing the molecular structure of ALUMINUM CHLOROHYDREX PEG in cosmetic formulations?
Methodological Answer: Researchers should employ spectroscopic methods such as Fourier-transform infrared spectroscopy (FTIR) to identify functional groups (e.g., hydroxyl and chloride bonds) and nuclear magnetic resonance (NMR) for structural elucidation of the propylene glycol (PG) complex. X-ray diffraction (XRD) can confirm crystallinity, while inductively coupled plasma mass spectrometry (ICP-MS) quantifies aluminum content. These techniques align with its CAS No. 245090-52-2 and structural formula described in regulatory databases .
Q. How is this compound synthesized, and what are the critical parameters affecting its stability?
Methodological Answer: Synthesis involves reacting aluminum chlorohydrate with propylene glycol under controlled pH (4.5–6.5) and temperature (60–80°C). Stability is influenced by hydration levels, ionic strength, and storage conditions (e.g., avoiding prolonged exposure to moisture). Validation via thermogravimetric analysis (TGA) and dynamic light scattering (DLS) ensures particle size consistency, as noted in its EINECS/ELINCS classification (258-309-3) .
Q. What regulatory frameworks govern the safety assessment of this compound in cosmetic applications?
Methodological Answer: Researchers must adhere to the Cosmetic Ingredient Review (CIR) guidelines, which mandate toxicological data on dermal absorption, cytotoxicity, and systemic exposure. The 2023 CIR report specifies a maximum concentration of 25% in antiperspirants (anhydrous basis) and requires warnings like "Discontinue use if rash occurs" .
Advanced Research Questions
Q. How does the efficacy of this compound as an antiperspirant compare to other aluminum complexes (e.g., ALUMINUM SESQUICHLOROHYDRATE)?
Methodological Answer: Comparative studies should measure ionic activity (Al³⁺ release) using ion-selective electrodes and assess sweat reduction via gravimetric analysis. This compound’s PG complex enhances solubility and reduces skin irritation compared to sesquichlorohydrate, as shown in its lower irritation potential in CIR assessments .
Q. What experimental models are suitable for evaluating the long-term dermal toxicity of this compound?
Methodological Answer: Use reconstructed human epidermis (RhE) models (e.g., EpiDerm™) for in vitro irritation assays. For systemic toxicity, employ OECD Guideline 452 chronic exposure studies in rodents, monitoring aluminum accumulation in organs via atomic absorption spectroscopy (AAS). Recent CIR data highlight no significant absorption beyond the stratum corneum at recommended concentrations .
Q. How can researchers resolve contradictions between in vitro and in vivo toxicity data for this compound?
Methodological Answer: Conduct dose-response meta-analyses to reconcile discrepancies. Variables like exposure duration, vehicle formulation (e.g., aerosol vs. roll-on), and interspecies metabolic differences must be controlled. For example, in vivo studies may underestimate toxicity due to keratinocyte shedding, whereas in vitro models lack metabolic detoxification pathways .
Q. What role does propylene glycol (PG) play in modulating the physicochemical properties of this compound?
Methodological Answer: PG acts as a stabilizing ligand, reducing aluminum’s hydrolysis and aggregation. Researchers can quantify ligand-binding efficiency via isothermal titration calorimetry (ITC) and assess colloidal stability using zeta potential measurements. PG also enhances penetration in sweat ducts, as evidenced by its higher efficacy in clinical trials compared to non-complexed analogs .
Data Analysis & Interpretation
Q. What statistical methods are recommended for analyzing conflicting data on aluminum absorption through compromised skin?
Methodological Answer: Apply Bayesian hierarchical models to account for variability in study designs (e.g., abraded vs. intact skin). Meta-regression can identify covariates such as pH (skin acidity alters aluminum solubility) or application frequency. The CIR’s 2023 report emphasizes stratified analysis to differentiate absorption in healthy vs. compromised skin .
Q. How can researchers validate the reproducibility of antiperspirant efficacy studies for this compound?
Methodological Answer: Standardize protocols using the Hoffman-Wyatt test (sweat collection under controlled humidity/temperature) and interlaboratory comparisons via Bland-Altman plots. Include positive controls (e.g., aluminum zirconium complexes) and negative controls (vehicle-only formulations) to calibrate results .
Q. What advanced imaging techniques can elucidate the interaction between this compound and sweat duct proteins?
Methodological Answer: Use cryo-electron microscopy (cryo-EM) to visualize aluminum-protein complexes at near-atomic resolution. Synchrotron-based X-ray fluorescence (XRF) mapping can localize aluminum ions in ex vivo sweat ducts, while surface plasmon resonance (SPR) quantifies binding kinetics to keratinocytes .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
